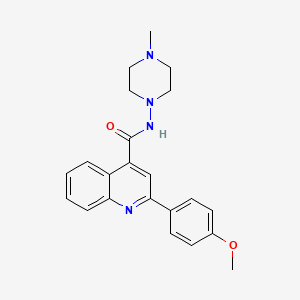![molecular formula C19H21Cl2NO4 B10959636 2-(Piperidin-1-yl)ethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B10959636.png)
2-(Piperidin-1-yl)ethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE is a synthetic organic compound that belongs to the class of furoates It is characterized by the presence of a piperidine ring, a dichlorophenoxy group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,5-dichlorophenol, is reacted with an appropriate alkylating agent to form the 2,5-dichlorophenoxy intermediate.
Esterification: The intermediate is then subjected to esterification with 5-hydroxymethyl-2-furoic acid under acidic conditions to form the furoate ester.
Piperidination: The final step involves the reaction of the furoate ester with piperidine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dechlorinated or reduced furoate derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated furoates and oxides.
Reduction: Dechlorinated furoates and reduced derivatives.
Substitution: Substituted dichlorophenoxy derivatives.
Scientific Research Applications
2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-PIPERIDINOETHYL CHLORIDE HYDROCHLORIDE: A related compound with similar structural features but different functional groups.
METHYL 5-(3,5-DICHLOROPHENOXY)-2-FUROATE: Another furoate ester with a similar dichlorophenoxy group.
Uniqueness
2-PIPERIDINOETHYL 5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FUROATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its piperidine ring and dichlorophenoxy group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
Molecular Formula |
C19H21Cl2NO4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c20-14-4-6-16(21)18(12-14)25-13-15-5-7-17(26-15)19(23)24-11-10-22-8-2-1-3-9-22/h4-7,12H,1-3,8-11,13H2 |
InChI Key |
FXKVMDXPYLOKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


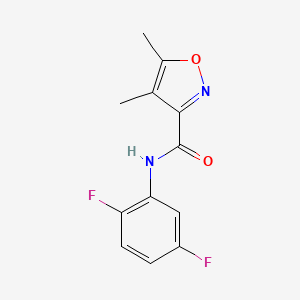
![2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10959562.png)
![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B10959566.png)
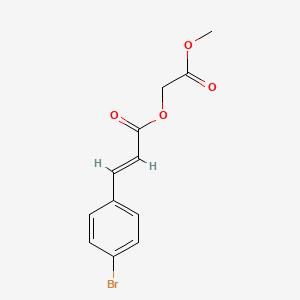
![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959590.png)
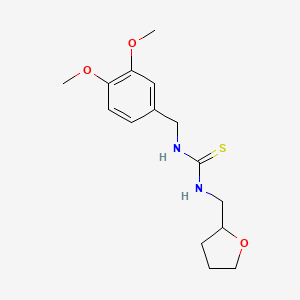
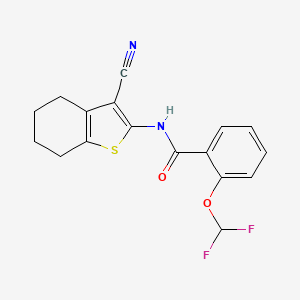
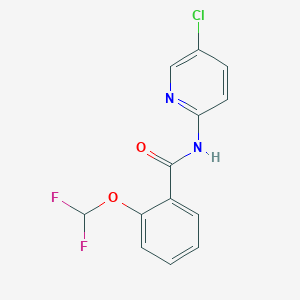
![ethyl 2-({[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10959622.png)
![3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10959626.png)
![5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B10959627.png)
